molecular formula C22H24ClN3O3 B12330218 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-

2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-

Cat. No.: B12330218
M. Wt: 413.9 g/mol
InChI Key: RVLVZNVRMJRCNC-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- is a complex organic compound with a unique structure that includes a biphenyl group, a piperazine ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Functionalized derivatives with various substituents

Scientific Research Applications

2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- involves its interaction with specific molecular targets. The biphenyl group may interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]- is unique due to the presence of the piperazine ring and the specific substitution pattern on the biphenyl group.

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

1-[4-[2-(4-chloro-2-methoxy-5-phenylanilino)acetyl]piperazin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C22H24ClN3O3/c1-3-21(27)25-9-11-26(12-10-25)22(28)15-24-19-13-17(16-7-5-4-6-8-16)18(23)14-20(19)29-2/h3-8,13-14,24H,1,9-12,15H2,2H3

InChI Key

RVLVZNVRMJRCNC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2)NCC(=O)N3CCN(CC3)C(=O)C=C

Origin of Product

United States

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